4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide
Description
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the para position. The compound’s structure includes a 4,5-dihydrothiazole (thiazoline) ring linked via a carbamoyl group to a branched 2-methylpropyl chain.
Properties
IUPAC Name |
4-bromo-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-9(2)12(14(21)19-15-17-7-8-22-15)18-13(20)10-3-5-11(16)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIWMJXJNTJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as amines and thiols can be used under basic conditions.
Major Products
Electrophilic Substitution: Products include halogenated thiazole derivatives.
Nucleophilic Substitution: Products include substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound’s key functional groups include:
- 4-Bromobenzamide : Aromatic with electron-withdrawing bromine.
- Thiazoline carbamoyl : Partially saturated sulfur-containing heterocycle with NH-CO linkage.
- 2-Methylpropyl : Branched aliphatic chain influencing lipophilicity.
Table 1: Structural Comparison with Analogs
*Calculated based on formula: C₁₄H₁₇BrN₃O₂S.
Key Observations:
- Heterocyclic Diversity: The thiazoline ring in the target compound contrasts with pyrazole (Compound 17), oxadiazole (TAS1553), and quinazolinone (Compound 155). Thiazoline’s partial saturation may enhance conformational flexibility compared to fully aromatic systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods. †Based on sulfonamide hydrophobicity.
Key Observations:
- Thermal Stability : Compound 17’s melting point (129–130°C) suggests moderate stability, likely due to intermolecular hydrogen bonding from sulfonamide and NH groups .
- Spectroscopic Signatures : The absence of sulfonamide IR peaks (1163–1315 cm⁻¹ in Compound 17) in the target compound highlights functional group differences .
Research Implications and Gaps
- Synthetic Challenges : The branched aliphatic chain in the target compound may complicate synthesis compared to linear analogs like Compound 15.
- Activity Testing : Prioritize assays for ribonucleotide reductase inhibition and cytotoxicity to validate hypotheses derived from structural analogs.
- SAR Studies : Systematically modify the thiazoline ring (e.g., saturation level) and bromine position to optimize activity.
Biological Activity
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide typically involves the reaction of a bromo-substituted benzamide with thiazole derivatives. The process may include several steps such as acylation and cyclization under controlled conditions to ensure high yield and purity.
General Procedure
- Reagents : 4-bromobenzoyl chloride, thiazole derivatives, and appropriate solvents (e.g., dimethylformamide).
- Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.
- Purification : The crude product is purified using recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising antibacterial activity against various pathogens.
| Compound | Antimicrobial Activity (MIC in µg/mL) |
|---|---|
| 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide | TBD |
| Benzamide Derivative A | 32 |
| Benzamide Derivative B | 64 |
Note: MIC values are indicative and require further validation through experimental studies.
Antiviral Activity
In the context of antiviral research, benzamide derivatives have been shown to inhibit the replication of viruses such as Hepatitis B virus (HBV). The mechanism involves interaction with viral proteins, preventing nucleocapsid assembly.
The proposed mechanisms for the biological activity of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : The compound may affect bacterial cell membranes leading to cell lysis.
- Modulation of Immune Response : Some thiazole derivatives can influence immune pathways, enhancing host defense mechanisms.
Case Studies
Several studies have explored the efficacy of thiazole and benzamide derivatives in clinical settings:
-
Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial activity.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics.
-
Antiviral Research : A study focused on benzamide derivatives demonstrated their ability to reduce HBV DNA levels in infected cell lines. This was linked to their interaction with viral core proteins.
- Results : Compounds showed up to 80% reduction in viral replication compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
